2-Ethylhexyl ((tributylstannyl)thio)acetate
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Overview
Description
2-Ethylhexyl ((tributylstannyl)thio)acetate is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.37 g/mol . This compound is known for its unique structure, which includes a stannyl (tin-containing) group, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl ((tributylstannyl)thio)acetate typically involves the reaction of 2-ethylhexyl thioglycolate with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl-thioester bond . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques like distillation or recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form the corresponding thiol and tin hydride.
Substitution: The stannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Conditions often involve mild temperatures and solvents like ethanol or acetone
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids
Reduction: Thiols and tin hydrides
Substitution: Various substituted acetates depending on the nucleophile used
Scientific Research Applications
2-Ethylhexyl ((tributylstannyl)thio)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl ((tributylstannyl)thio)acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that contain thiol groups
Pathways Involved: The compound can modify the activity of enzymes by forming covalent bonds with thiol groups, leading to changes in enzyme function and activity.
Comparison with Similar Compounds
- Tributyltin 2-ethylhexyl mercaptoacetate
- Tributyltin 2-ethylhexyl thioglycolate
- Acetic acid, 2-((tributylstannyl)thio)-, 2-ethylhexyl ester
Comparison: 2-Ethylhexyl ((tributylstannyl)thio)acetate stands out due to its unique combination of a stannyl group and a thioester bond, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it particularly valuable in specialized chemical reactions and industrial applications.
Properties
CAS No. |
26864-39-1 |
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Molecular Formula |
C22H46O2SSn |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-ethylhexyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
IUUATANFBYYKTE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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